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Compound of Interest

Compound Name: Ethyl 4-chloro-3-nitrobenzoate

Cat. No.: B100147

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
chloro-3-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and utilization in further research.

Spectroscopic Data Summary

The spectroscopic data for Ethyl 4-chloro-3-nitrobenzoate is summarized below. The data
has been compiled from various sources and is presented in a structured format for clarity and
ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

The 'H NMR spectrum of Ethyl 4-chloro-3-nitrobenzoate provides characteristic signals for
the aromatic and ethyl group protons.
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

8.50 d 2.1 1H Ar-H

8.16 dd 84,21 1H Ar-H

7.63 d 8.4 1H Ar-H

4.43 q 7.5 2H -OCH2CHs
1.42 t 7.5 3H -OCH2CHs

Solvent: CDCls, Spectrometer Frequency: 300 MHz[1]
13C NMR (Carbon-13) NMR Data

Experimental 33C NMR data for Ethyl 4-chloro-3-nitrobenzoate is not readily available in the
searched literature. However, the expected chemical shifts can be predicted based on the
structure and data from similar compounds. The aromatic carbons, the carbonyl carbon of the
ester, and the carbons of the ethyl group would exhibit distinct signals. For reference, the
reported 13C NMR data for the closely related compound, ethyl 3-nitrobenzoate, shows signals
at 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, and 14.24 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum for Ethyl 4-chloro-3-nitrobenzoate was not found in the
available resources. However, the spectrum is expected to show characteristic absorption
bands for the functional groups present in the molecule. For comparison, the IR spectrum of its
precursor, 4-chloro-3-nitrobenzoic acid, displays key absorptions that can be used to anticipate
the spectral features of the ethyl ester.
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Functional Group

Expected Absorption Range (cm™?)

C=0 (Ester) 1720 - 1740
NO2 (Asymmetric stretch) 1500 - 1560
NO2z (Symmetric stretch) 1345 - 1385
C-O (Ester) 1000 - 1300
C-Cl 600 - 800

Aromatic C-H 3000 - 3100
Aliphatic C-H 2850 - 3000

Mass Spectrometry (MS)

Experimental mass spectrometry data for Ethyl 4-chloro-3-nitrobenzoate is not widely
published. However, the predicted monoisotopic mass and m/z values for common adducts

provide valuable information for its identification.

lon/Adduct Predicted m/z
[M]* 229.01
[M+H]* 230.02
[M+NaJ* 252.00

Molecular Formula: CeHsCINOa4, Molecular Weight: 229.62 g/mol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to

characterize organic compounds like Ethyl 4-chloro-3-nitrobenzoate.

NMR Spectroscopy

Sample Preparation:
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e A sample of approximately 5-10 mg of Ethyl 4-chloro-3-nitrobenzoate is accurately
weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCl3).

e The solution is transferred to a standard 5 mm NMR tube.

» Asmall amount of a reference standard, such as tetramethylsilane (TMS), may be added if
the solvent does not contain an internal reference.

Data Acquisition (*H and 3C NMR):

The NMR tube is placed in the spectrometer's probe.
e The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

e For H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include the spectral width, acquisition time, and number of scans.

e For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required
due to the lower natural abundance of the 13C isotope.

e The acquired data is processed using Fourier transformation, phasing, and baseline
correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid Ethyl 4-chloro-3-nitrobenzoate is placed directly onto the ATR

crystal.
o Apressure arm is applied to ensure good contact between the sample and the crystal.
Data Acquisition:

e A background spectrum of the empty ATR crystal is recorded.
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e The sample spectrum is then acquired by passing an infrared beam through the ATR crystal,
where it interacts with the sample.

e The instrument records the absorbance or transmittance of infrared radiation at different
wavenumbers.

e The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - EI):

» Asmall amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC).

 In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

e This causes the molecules to ionize, primarily forming a molecular ion (M*), and to fragment
into smaller, characteristic ions.

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b100147?utm_src=pdf-body-img
https://www.benchchem.com/product/b100147?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5314937.htm
https://www.benchchem.com/product/b100147#spectroscopic-data-nmr-ir-ms-for-ethyl-4-chloro-3-nitrobenzoate
https://www.benchchem.com/product/b100147#spectroscopic-data-nmr-ir-ms-for-ethyl-4-chloro-3-nitrobenzoate
https://www.benchchem.com/product/b100147#spectroscopic-data-nmr-ir-ms-for-ethyl-4-chloro-3-nitrobenzoate
https://www.benchchem.com/product/b100147#spectroscopic-data-nmr-ir-ms-for-ethyl-4-chloro-3-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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